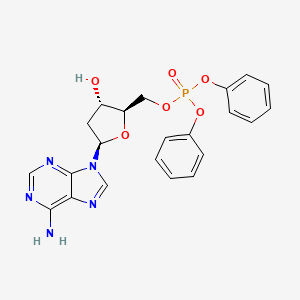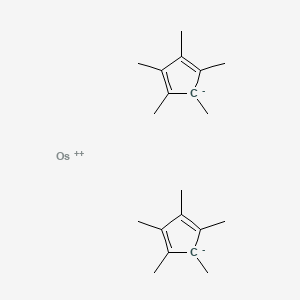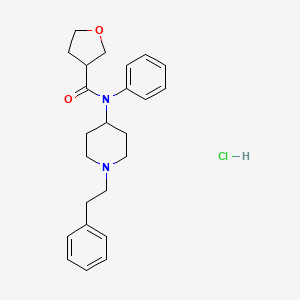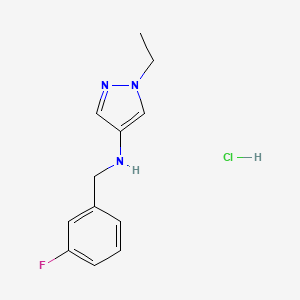
(2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cilliobrevin D is a cell-permeable, reversible, and specific inhibitor of the AAA+ ATPase motor cytoplasmic dynein. It is known for its ability to inhibit Hedgehog signaling and primary cilia formation. This compound has been widely used in scientific research to study dynein motor function and its role in various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
Cilliobrevin D is synthesized through a series of chemical reactions involving the formation of a benzoyl dihydroquinazolinone derivative. The synthetic route typically involves the reaction of 2-amino-4-chlorobenzonitrile with 2,4-dichlorobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then cyclized to form the final product, Cilliobrevin D .
Industrial Production Methods
While specific industrial production methods for Cilliobrevin D are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .
化学反応の分析
Types of Reactions
Cilliobrevin D undergoes various chemical reactions, including:
Oxidation: Cilliobrevin D can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Cilliobrevin D into reduced forms.
Substitution: Substitution reactions can occur at the chloro groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
科学的研究の応用
Cilliobrevin D has a wide range of scientific research applications, including:
作用機序
Cilliobrevin D exerts its effects by inhibiting the AAA+ ATPase motor cytoplasmic dynein. It disrupts spindle pole focusing, kinetochore-microtubule attachment, and melanosome aggregation in a dose-dependent manner. This inhibition leads to the perturbation of protein trafficking within primary cilia and blocks Hedgehog signaling .
類似化合物との比較
Similar Compounds
Dynapyrazoles: These are more potent inhibitors of dynein compared to Cilliobrevin D and have a unique mode of action.
Ciliobrevin A: Another member of the ciliobrevin family, with similar inhibitory effects on dynein.
Uniqueness of Cilliobrevin D
Cilliobrevin D is unique due to its reversible and specific inhibition of dynein, making it a valuable tool for studying dynein motor function. Its ability to inhibit Hedgehog signaling and primary cilia formation further distinguishes it from other similar compounds .
特性
分子式 |
C17H14Cl3N3O2 |
|---|---|
分子量 |
398.7 g/mol |
IUPAC名 |
(2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1,3,5,9,11,14,22H,2,4,6H2,(H,23,25)/b16-12- |
InChIキー |
WPTCLCBOWMWWFK-VBKFSLOCSA-N |
異性体SMILES |
C1CC2C(CC1Cl)N/C(=C(\C#N)/C(=O)C3=C(C=C(C=C3)Cl)Cl)/NC2=O |
正規SMILES |
C1CC2C(CC1Cl)NC(=C(C#N)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)

![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)

![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)




